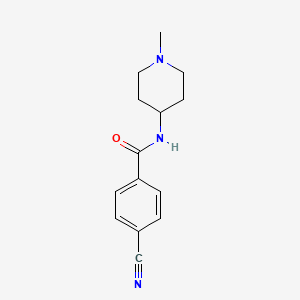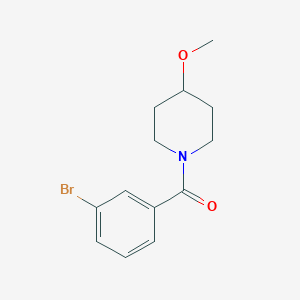![molecular formula C34H24N2O8 B7525074 [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate](/img/structure/B7525074.png)
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is a complex organic compound characterized by the presence of nitrobenzoyl groups attached to a phenylethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl chloride, which is then reacted with a phenolic compound to form the ester linkage. The reaction conditions often require the use of a base, such as pyridine, to facilitate the esterification process. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate involves its interaction with molecular targets through its nitrobenzoyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Nitrobenzoyl)oxyphenyl] 4-nitrobenzoate
- [1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl] 4-nitrobenzoate
Uniqueness
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
[4-[1-[4-(4-nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O8/c1-34(25-5-3-2-4-6-25,26-11-19-30(20-12-26)43-32(37)23-7-15-28(16-8-23)35(39)40)27-13-21-31(22-14-27)44-33(38)24-9-17-29(18-10-24)36(41)42/h2-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUDWCSKWHOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
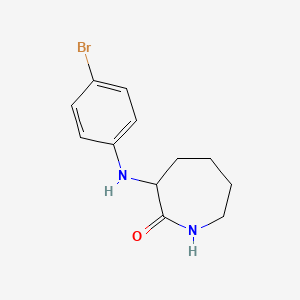
![4-[2-(2,3-Dihydroindol-1-yl)ethoxy]benzonitrile](/img/structure/B7525011.png)
![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
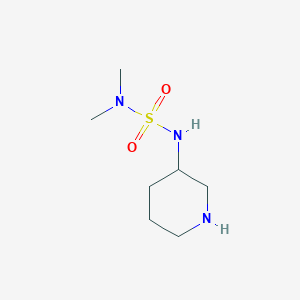
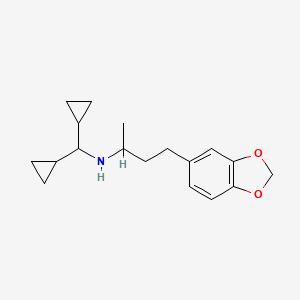
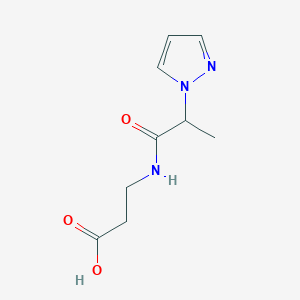
![N-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7525050.png)
![1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7525056.png)
![2-[2-(4-Cyanophenoxy)ethoxy]benzoic acid](/img/structure/B7525062.png)
![1-(3-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]propan-1-amine](/img/structure/B7525068.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7525084.png)
